Cas no 920178-20-7 (1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one)
1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
- 920178-20-7
- AKOS024472691
- F2865-0158
- 1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one
- 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
- 1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one
-
- Inchi: 1S/C19H23N7O/c1-3-4-16(27)24-9-11-25(12-10-24)18-17-19(21-13-20-18)26(23-22-17)15-7-5-14(2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3
- InChI Key: YPKAJYUILURLCR-UHFFFAOYSA-N
- SMILES: O=C(CCC)N1CCN(C2C3=C(N=CN=2)N(C2C=CC(C)=CC=2)N=N3)CC1
Computed Properties
- Exact Mass: 365.19640838g/mol
- Monoisotopic Mass: 365.19640838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 80Ų
1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2865-0158-2μmol |
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-20-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2865-0158-5μmol |
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-20-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2865-0158-10μmol |
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-20-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2865-0158-20μmol |
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-20-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2865-0158-1mg |
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-20-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2865-0158-2mg |
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-20-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2865-0158-3mg |
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-20-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2865-0158-4mg |
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-20-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2865-0158-5mg |
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-20-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2865-0158-10mg |
1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one |
920178-20-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one
Research Briefing on 1-{4-[3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one (CAS: 920178-20-7)
Recent studies on the compound 1-{4-[3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one (CAS: 920178-20-7) have highlighted its potential as a promising therapeutic agent in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest findings, focusing on its molecular mechanisms, pharmacological properties, and potential applications in drug development.
The compound, characterized by its triazolopyrimidine core and piperazine moiety, has been investigated for its role as a kinase inhibitor, particularly targeting pathways involved in inflammatory and oncogenic processes. Recent in vitro and in vivo studies have demonstrated its high selectivity and potency against specific kinase targets, such as JAK2 and PI3K, which are critical in diseases like rheumatoid arthritis and certain cancers.
Structural-activity relationship (SAR) studies have further elucidated the importance of the 4-methylphenyl group and the butan-1-one side chain in enhancing binding affinity and metabolic stability. Advanced computational modeling and X-ray crystallography have provided detailed insights into its interaction with kinase domains, facilitating the design of next-generation derivatives with improved efficacy and reduced off-target effects.
Pharmacokinetic evaluations in preclinical models have shown favorable absorption and distribution profiles, with moderate plasma protein binding and good oral bioavailability. However, challenges remain in optimizing its metabolic clearance to minimize potential drug-drug interactions, as highlighted by recent cytochrome P450 inhibition assays.
Ongoing clinical trials are exploring its therapeutic potential in autoimmune disorders and hematologic malignancies, with preliminary data indicating promising efficacy and manageable toxicity profiles. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating its translation from bench to bedside.
In conclusion, 1-{4-[3-(4-methylphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}butan-1-one represents a versatile scaffold for drug discovery, with its unique chemical structure and robust biological activity paving the way for novel treatments in precision medicine. Future research should focus on overcoming pharmacokinetic limitations and expanding its therapeutic indications through targeted delivery systems and combination therapies.
920178-20-7 (1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}butan-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)